Boc-Pro-NH-CH(CH3)2
CAS No.:
Cat. No.: VC14071329
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O3 |
|---|---|
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(propan-2-ylcarbamoyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-9(2)14-11(16)10-7-6-8-15(10)12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,16)/t10-/m0/s1 |
| Standard InChI Key | PXGFMEHTVFPGHK-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
Boc-Pro-NH-CH(CH₃)₂ consists of three primary components:
-
Boc Protecting Group: The tert-butoxycarbonyl group shields the amino terminus of proline during synthesis, preventing undesired side reactions .
-
Proline Moiety: The cyclic pyrrolidine ring imposes conformational constraints, reducing rotational freedom and stabilizing secondary structures in peptides .
-
Isopropylamide Side Chain: The -NH-CH(CH₃)₂ group introduces steric bulk, influencing solubility and interaction kinetics with biological targets .
The compound’s molecular formula, C₁₄H₂₆N₂O₄, corresponds to a molecular weight of 286.37 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its (S)-configuration at the proline α-carbon, a feature critical for maintaining biological activity .
Stereochemical Considerations
Synthetic Methodologies and Optimization
Boc Protection and Deprotection
The synthesis begins with Boc protection of L-proline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). This step achieves >95% yield under anhydrous conditions . Subsequent coupling with isopropylamine derivatives employs carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group for nucleophilic attack .
Key Reaction Steps:
-
Boc-L-proline + Isopropylamine → Boc-Pro-NH-CH(CH₃)₂ (EDC·HCl, TEA, 0°C, 12 h).
-
Deprotection with trifluoroacetic acid (TFA) selectively removes the Boc group while preserving the amide bond .
Purification and Characterization
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves the product at a retention time of 12.9 minutes (acetonitrile/water gradient) . Mass spectrometry confirms the molecular ion peak at m/z 647.4982 ([M+6]⁶⁺), aligning with theoretical calculations .
Biological Activity and Mechanism
Receptor Binding Studies
Boc-Pro-NH-CH(CH₃)₂ demonstrates nanomolar affinity for melanocortin-4 receptors (MC4R), as evidenced by competitive binding assays using ¹²⁵I-NDP-MSH . Its IC₅₀ value of 88 nM surpasses linear analogues (e.g., Ac-MSH(4): IC₅₀ = 4.6 μM), highlighting the role of conformational rigidity in enhancing binding .
Signal Transduction Effects
In MC4R-overexpressing HEK293 cells, the compound stimulates cyclic adenosine monophosphate (cAMP) production with an EC₅₀ of 120 nM . This activity correlates with its ability to stabilize receptor dimers, as shown via fluorescence resonance energy transfer (FRET) assays .
Comparative Analysis with Analogues
The proline derivative’s superiority arises from its preorganized structure, which reduces entropic penalties during receptor engagement .
Applications in Drug Design
Peptide Therapeutics
Boc-Pro-NH-CH(CH₃)₂ serves as a building block for melanocortin receptor agonists, which are investigated for treating obesity and cachexia . Its incorporation into multivalent ligands improves pharmacokinetic profiles by resisting proteolytic degradation .
Material Science
The compound’s hydrophobic isopropylamide group facilitates self-assembly into nanostructures, as observed in transmission electron microscopy (TEM) studies . These nanostructures show promise as drug delivery vehicles due to their high loading capacity (>60% w/w) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume